molecular formula C11H20N2O3 B12989028 tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B12989028
M. Wt: 228.29 g/mol
InChI Key: IEIAGBBTCQTEPZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-1-oxa-6-azaspiro[34]octane-6-carboxylate is a spirocyclic compound characterized by a unique structure that includes a tert-butyl ester group, an amino group, and a spiro-fused oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Uniqueness

tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups and structural features provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 3-amino-1-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-4-11(7-13)8(12)6-15-11/h8H,4-7,12H2,1-3H3

InChI Key

IEIAGBBTCQTEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CO2)N

Origin of Product

United States

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